Scientific Field: Organic Chemistry Application Summary: This compound can be used to create room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids, which have applications in dipeptide synthesis . Methods of Application: The synthesis involves neutralization reactions to form the ionic liquids, which are then used as starting materials in dipeptide synthesis with common coupling reagents . Results Summary: The use of a distinctive coupling reagent enhanced amide formation, yielding dipeptides in satisfactory yields within 15 minutes .
Scientific Field: Chemical Synthesis Application Summary: The tert-butyloxycarbonyl-protected amino acid ionic liquids can serve as solvents in organic synthesis due to their miscibility with various organic solvents . Methods of Application: These ionic liquids can be used in reactions requiring polar aprotic solvents like acetonitrile, methanol, DMF, and DMSO . Results Summary: The solvents’ effectiveness would be evaluated based on their ability to dissolve reactants and influence reaction rates and yields .
Scientific Field: Peptide Chemistry Application Summary: The protection of amino groups by the tert-butoxycarbonyl group allows for selective synthesis without unwanted side reactions . Methods of Application: The compound is used where selective reactivity is needed, protecting the amino group while other parts of the molecule react .
Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride is a compound with the chemical formula and a molecular weight of 266.72 g/mol. It is classified under the category of azetidine derivatives and features a tert-butoxycarbonyl protecting group on the amino moiety. The compound is typically available as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for various applications in chemical synthesis and biological studies .
The structure of methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride includes a methyl ester functional group, an azetidine ring, and a carboxylate group, making it a versatile intermediate for further chemical transformations. The compound's unique structural features contribute to its potential biological activity and utility in medicinal chemistry .
These reactions make the compound a valuable building block in organic synthesis and pharmaceutical development .
The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride typically involves several steps:
These steps may vary based on specific laboratory protocols and desired purity levels .
Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride serves multiple purposes in research and industry:
Interaction studies involving methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride are essential for understanding its potential biological effects. Such studies typically focus on:
These studies help elucidate the therapeutic potential of the compound and guide further development .
Several compounds share structural similarities with methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-3-pyridinecarboxylate | Pyridine ring instead of azetidine | Exhibits unique antimicrobial properties |
| Ethyl 4-(tert-butoxy)phenylalanine | Phenylalanine derivative | Known for its role in peptide synthesis |
| N-Boc-L-alanine | Simple amino acid derivative | Commonly used for protecting amines in peptide synthesis |
These compounds highlight the diversity within amino acid derivatives while emphasizing the unique structural characteristics of methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride that may lead to different reactivities and biological activities .
The strategic importance of methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride in pharmaceutical applications stems from the inherent properties of the azetidine ring system [16]. Azetidines demonstrate superior physicochemical properties compared to their larger cyclic amine counterparts, including enhanced bioavailability, metabolic stability, and improved drug-like characteristics [19]. The four-membered nitrogen-containing heterocycle provides rigidity and defined spatial orientation, which facilitates predictable interactions with biological targets while maintaining reasonable chemical stability [34].
The development of P2Y12 receptor antagonists has benefited significantly from azetidine-containing scaffolds, particularly in the advancement of antiplatelet therapeutic agents [4] [7]. Research conducted by AstraZeneca demonstrated that azetidine derivatives exhibited potent antagonistic activity against the P2Y12 receptor, which plays a crucial role in platelet aggregation and cardiovascular disease prevention [4]. The structure-activity relationship studies revealed that azetidine-containing compounds displayed enhanced potency compared to their piperidine analogs in residual platelet count assays [7].
Pharmacokinetic evaluation of six azetidine-based P2Y12 antagonists showed a ten-fold higher clearance rate compared to matched-pair piperidine derivatives [4] [7]. In preclinical studies using a modified Folts model in canine subjects, both piperidine and azetidine derivatives demonstrated dose-dependent increases in blood flow and inhibition of adenosine diphosphate-induced platelet aggregation [7]. The azetidine derivative designated as compound 13 achieved antithrombotic ED50 values of 10 μg/kg/min, while maintaining a therapeutic index of at least 10 [4]. These findings established that azetidine scaffolds could serve as effective platforms for developing next-generation antiplatelet agents with improved safety profiles [7].
| Compound Type | Clearance Rate | Antithrombotic ED50 | Therapeutic Index |
|---|---|---|---|
| Azetidine Derivatives | 10-fold higher than piperidine | 10 μg/kg/min | ≥10 |
| Piperidine Derivatives | Baseline reference | 3.0 μg/kg/min | ≥10 |
The clinical progression of AZD1283, an ethyl 6-aminonicotinate acyl sulfonamide containing azetidine functionality, demonstrated the practical application of this scaffold in human therapeutic development [7] [25]. Structure-activity relationship investigations indicated that the replacement of 5-chlorothienyl substituents with benzyl groups significantly enhanced antiaggregatory effects, while the introduction of various substituents on the benzyl moiety led to increased microsomal clearance without further improvements in potency [25].
The application of methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride in copper-catalyzed domino reactions for benzothiazole synthesis represents an emerging area of synthetic methodology [9] [14]. Copper-catalyzed domino reactions have demonstrated remarkable efficiency in constructing complex heterocyclic frameworks through sequential bond-forming processes [9]. The benzothiazole ring system serves as a fundamental pharmacophore in numerous bioactive compounds, making efficient synthetic routes to these structures highly valuable [14].
Recent advances in copper-catalyzed synthesis have enabled the formation of benzothiazole derivatives through interrupted domino processes involving copper π-complexes [9]. These reactions typically proceed through cycloaddition and oxidative carbon-nitrogen coupling sequences, yielding fused triazolyl-containing benzothiadiazine-1-oxides with good to excellent yields [9]. The protocol features broad functional group tolerance and allows for the synthesis of two fused heterocyclic rings in a single synthetic operation [9].
The development of copper-catalyzed heterocyclic recombination reactions has expanded the scope of azetidine utilization in complex molecule synthesis [11]. Studies have shown that copper bromide in combination with bipyridine ligands can effectively catalyze the recombination of azetidine derivatives with various heterocyclic partners [11]. The reaction mechanism involves copper-mediated conversion of diazetidine intermediates into corresponding imines, which subsequently react with other nitrogen-containing heterocycles to form imidazolidine products [11].
| Reaction Type | Catalyst System | Temperature | Yield Range | Product Type |
|---|---|---|---|---|
| Domino Cyclization | CuBr/Bipyridine | 120°C | 65-85% | Benzothiazole Derivatives |
| Heterocyclic Recombination | CuBr/5,5'-dimethyl-2,2'-bipyridine | 120°C | 42-78% | Imidazolidine Products |
| Photo-induced Coupling | CuBr/Light Catalyst | 60°C | 70-95% | Azetidine Analogs |
Photo-induced copper catalysis has emerged as a particularly effective method for azetidine synthesis and functionalization [12]. This approach employs visible light activation to generate reactive intermediates that undergo [3+1] radical cascade cyclization reactions [12]. The methodology enables the synthesis of densely functionalized azetidines from aliphatic amines and alkynes under mild conditions [12].
The optimization of pharmacokinetic properties through structural modifications of azetidine derivatives has become a critical focus in drug development programs [15] [16]. The unique characteristics of the azetidine ring system, including its polarity, rigidity, and high Fsp3 character, contribute to improved global molecular properties such as lipophilicity, solubility, and metabolic stability [16]. These attributes make azetidines particularly valuable as replacements for various functionalities including pyrazine, piperidine, pyrrolidine, and other nitrogen-containing heterocycles [16].
Research conducted by Pfizer on partial agonists of the human 5-hydroxytryptamine receptor 4 demonstrated the metabolic advantages of azetidine incorporation [16]. The compound PF-04995274, containing a piperidine core, generated significant metabolites through oxidative dealkylation and intramolecular trapping mechanisms [16]. Replacement of the piperidine with an azetidine ring eliminated these problematic metabolic pathways while shifting metabolism toward less concerning hydroxylation of the benzisoxazole ring [16]. This modification resulted in reduced intrinsic cytochrome P450-mediated turnover and lower predicted human intrinsic clearance while maintaining functional potency [16].
The development of STAT3 inhibitors has showcased the potential of azetidine modifications in enhancing cellular permeability and activity [15]. Optimization efforts focused on trading some binding potency for improved cell permeability, resulting in several compounds with superior activity in cell-based assays compared to previous analogs [15]. Ester versions of carboxylic acid functionalities and lactone derivatives demonstrated particularly promising cellular activities against breast tumor cells harboring aberrantly active STAT3 [15].
| Modification Strategy | Property Enhancement | Cellular Activity | Metabolic Stability |
|---|---|---|---|
| Piperidine to Azetidine | Reduced Log D, Lower CYP450 turnover | Maintained functional potency | Improved metabolic profile |
| Ester/Lactone Formation | Enhanced cell permeability | Superior cellular activity | Variable stability |
| Ring Contraction | Improved microsomal stability | Enhanced selectivity | Reduced clearance |
Structure-activity relationship studies have revealed that azetidine-containing compounds can achieve sub-micromolar potency in STAT3 DNA-binding activity assays [15]. The most potent analogs in the azetidine series demonstrated EMSA IC50 values as low as 0.34 μM, representing significant improvements over earlier published compounds [15]. These findings illustrate the potential for azetidine scaffolds to overcome potency barriers while simultaneously optimizing physicochemical properties [15].
The application of azetidine derivatives in fragment-based drug design has gained considerable attention due to their conformational restriction and molecular rigidity [39]. The predefined spatial orientation of molecular fragments mounted on azetidine scaffolds leads to decreased entropy of molecular binding with biological targets, potentially resulting in higher affinity for drug candidates [39]. This approach has proven particularly valuable in projects utilizing in silico screening methods, where the lack of molecular rigidity in traditional small organic molecules presents significant obstacles [39].
The formation of azetidine rings through 4-exo-dig cyclization pathways represents a fascinating violation of traditional Baldwin's rules, which originally predicted such cyclizations to be unfavorable due to the acute angle of attack between the three interacting atoms [1]. However, recent computational and experimental studies have revealed that these cyclizations are not only feasible but can be highly selective under appropriate conditions.
The 4-exo-dig cyclization pathway for azetidine formation operates through a kinetically controlled mechanism that favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered alternatives [2] [1]. Computational studies using density functional theory have demonstrated that the activation energy for 4-exo-dig cyclization is significantly lower than competing 5-endo-dig processes, with energy barriers ranging from 13.4 to 17.1 kcal/mol depending on the specific reaction conditions and catalytic system employed [2].
The key mechanistic insight lies in the realization that the angle of attack for 4-exo-dig cyclization can be obtuse rather than acute, fundamentally challenging the original Baldwin's rules predictions [3] [1]. This geometric consideration becomes crucial when considering the transition state geometry, where the reacting centers are brought into close proximity through conformational constraints imposed by the substrate structure.
Copper-mediated photoredox catalysis has emerged as a particularly effective method for promoting 4-exo-dig cyclization reactions leading to azetidine formation [2] [1]. The [Cu(bcp)DPEphos]PF6 complex, when used in conjunction with tertiary amine sacrificial reductants under blue light-emitting diode irradiation, demonstrates exceptional regioselectivity for the desired 4-exo-dig pathway [2].
The mechanism involves the initial generation of radical species through single-electron reduction of organic halides, followed by intramolecular cyclization to form the azetidine ring [2]. Computational studies have revealed that the 4-exo-dig cyclization via the corresponding transition state requires an activation free energy of 13.4 kcal/mol, which is kinetically favored over the alternative 5-endo-dig process that requires 17.1 kcal/mol [2].
This kinetic preference is particularly remarkable given that the vinyl radical product resulting from the 5-endo-dig process is thermodynamically more stable due to reduced ring strain [2]. The observation that the cyclization leading to azetidines is kinetically driven has profound implications for reaction design and optimization.
Gold catalysis has provided another avenue for achieving 4-exo-dig cyclization reactions, particularly in the context of homopropargyl amine substrates [3] [4]. The [AuCl(PEt3)]/AgOTf catalytic system has been shown to promote the formation of substituted 2-alkylidene-1-tosylazetidine compounds through an uncommon 4-exo-dig cyclization pathway [3].
The formation of four-membered ring products through this gold-catalyzed process can be explained by the possibility of an obtuse angle of attack, which makes the 4-exo-dig cyclization geometrically accessible [3]. Computational modeling using density functional theory has revealed that when Rh2(HCOO)4 is used as a model catalyst, the 4-exo-dig cyclization requires an activation free energy of only 2.8 kcal/mol, compared to 4.2 kcal/mol for the competing 5-endo-dig process [4].
Recent developments in radical strain-release photocatalysis have opened new pathways for azetidine synthesis through 4-exo-dig cyclization mechanisms [5] [6]. These processes utilize azabicyclo[1.1.0]butanes as starting materials, which undergo radical addition followed by strain-release to form densely functionalized azetidines [5].
The radical strain-release mechanism involves the initial formation of a benzyl radical intermediate, which then undergoes intramolecular cyclization through a 4-exo-dig pathway [5]. Computational studies have identified a transition state with an activation barrier of 17.0 kcal/mol for this process, leading to the formation of azetidine products in high chemical yields [5].
The kinetic control observed in 4-exo-dig cyclization pathways is fundamental to understanding the selectivity of these reactions. The formation of azetidines through these pathways consistently demonstrates kinetic preference over thermodynamically favored alternatives [2] [1] [7]. This observation has been confirmed through extensive computational studies that reveal the transition state energies for 4-exo-dig cyclization are consistently lower than competing pathways.
The stereochemical outcome of these cyclization reactions also reflects kinetic control, with the initial formation of kinetic products that can subsequently equilibrate to thermodynamic products under appropriate conditions [2]. This dual control mechanism allows for the selective formation of desired azetidine products while providing opportunities for further structural optimization.
| Reaction Type | Activation Energy (kcal/mol) | Pathway Selectivity | Reference |
|---|---|---|---|
| Copper-catalyzed photoredox cyclization | 13.4 | 4-exo-dig favored | [2] |
| Gold-catalyzed cyclization | 2.8-4.4 | 4-exo-dig vs 5-endo-dig | [4] |
| Rhodium-catalyzed cyclization | 0.6 | 4-exo-dig pathway | [8] |
| Radical strain-release process | 17.0 | 4-exo-dig cyclization | [5] |
Thermal isomerization processes play a crucial role in the ring expansion of azetidines and related four-membered nitrogen heterocycles. These processes are governed by the interplay between kinetic and thermodynamic factors, with temperature serving as a key parameter in determining the reaction outcome and product distribution.
The thermal isomerization of azetidines to larger ring systems is fundamentally driven by the release of ring strain energy [7]. Azetidines possess approximately 25.4 kcal/mol of ring strain, making them thermodynamically unstable relative to five-membered pyrrolidine derivatives [9]. This thermodynamic instability provides a strong driving force for ring expansion reactions under thermal conditions.
Computational studies have revealed that the thermodynamic stability of pyrrolidine derivatives is significantly greater than their azetidine counterparts, with energy differences ranging from 63.0 to 80.2 kcal/mol depending on the specific substitution pattern and stereochemistry [7]. The trans geometric arrangements are consistently more stable than cis configurations due to reduced steric interactions between neighboring substituents.
The kinetics of thermal isomerization processes are highly temperature-dependent, with distinct activation barriers governing different transformation pathways [7]. At elevated temperatures (80-90°C), azetidines can undergo ring expansion to form pyrrolidines through a complex mechanism involving ring opening and subsequent cyclization [7].
The activation energy barriers for these thermal processes range from 58.0 to 80.8 kcal/mol, with the specific values depending on the substitution pattern and the nature of the leaving groups [7]. The high energy barriers explain why these reactions typically require elevated temperatures to proceed at reasonable rates.
In addition to ring expansion processes, thermal conditions can promote stereochemical isomerization of azetidine derivatives [2]. The equilibration between Z and E isomers of substituted azetidines represents a particularly important example of this phenomenon. Under thermal conditions, the kinetically formed Z isomers can slowly isomerize to the thermodynamically more stable E isomers.
The energy barrier for this stereochemical isomerization process is relatively low, approximately 2.0 kcal/mol, allowing for equilibration to occur even at room temperature over extended periods [2]. This observation has important implications for the isolation and characterization of azetidine products, as the stereochemical composition can change during handling and storage.
The thermal ring expansion of azetidines to pyrrolidines proceeds through a stepwise mechanism involving initial ring opening followed by cyclization [7]. The ring opening step is typically the rate-determining step, with activation energies ranging from 67.7 to 70.8 kcal/mol depending on the specific substrate and reaction conditions [7].
The ring opening process involves the cleavage of the carbon-nitrogen bond in the azetidine ring, generating a reactive intermediate that can subsequently undergo cyclization to form the expanded ring system [7]. The regioselectivity of this process is influenced by the electronic and steric properties of the substituents on the azetidine ring.
Under thermal conditions, azetidines can undergo various competing reactions in addition to ring expansion [10]. These include ring opening with elimination, rearrangement reactions, and decomposition pathways that can lead to complex product mixtures. The relative importance of these competing pathways depends on the specific structure of the azetidine substrate and the reaction conditions employed.
The presence of electron-withdrawing groups on the azetidine ring can significantly influence the thermal stability and reaction pathways [10]. For example, N-tosyl azetidines demonstrate enhanced stability compared to unsubstituted derivatives, allowing for more selective thermal transformations.
While many thermal isomerization processes can occur in the absence of catalysts, the presence of suitable catalysts can significantly lower the activation barriers and improve the selectivity of these transformations [11]. Lewis acids such as La(OTf)3 have been shown to catalyze the thermal rearrangement of azetidine derivatives at lower temperatures than would be required for uncatalyzed processes [11].
The catalytic effect is attributed to the coordination of the Lewis acid to the nitrogen atom of the azetidine ring, which increases the electrophilicity of the carbon atoms and facilitates ring opening [11]. This activation mechanism allows for thermal transformations to proceed under milder conditions while maintaining good selectivity.
| Isomerization Process | Temperature (°C) | Energy Barrier (kcal/mol) | Product Distribution | Reference |
|---|---|---|---|---|
| Z to E isomer equilibration | Room temperature | 2.0 | Thermodynamic control | [2] |
| Ring expansion to pyrrolidine | 80-90 | 58.0-80.8 | Kinetic vs thermodynamic | [7] |
| Azetidine to pyrrolidine expansion | High temperature | 67.7 | Thermodynamic preference | [7] |
| Thermal cyclization pathway | 90 | 70.8 | Selectivity control | [3] |
Computational modeling has become an indispensable tool for understanding the mechanistic details of radical-mediated azetidine synthesis, providing crucial insights into transition state geometries, energy barriers, and reaction selectivities that would be difficult to obtain through experimental methods alone.
Density functional theory calculations have been extensively employed to model the transition states involved in radical-mediated azetidine formation [2] [4] [7]. The B3LYP functional combined with 6-31G(d,p) and 6-311++G(d,p) basis sets has proven particularly effective for these calculations, providing reliable predictions of activation energies and transition state geometries [2].
The computational studies have revealed that the transition states for 4-exo-dig cyclization reactions exhibit obtuse angle geometries rather than the acute angles originally predicted by Baldwin's rules [2]. This geometric insight has been crucial for understanding why these supposedly "unfavorable" cyclization reactions can proceed with high efficiency and selectivity.
The computational modeling of transition states in radical-mediated azetidine synthesis has provided detailed insights into the geometric requirements for successful cyclization [2] [4]. The transition state for 4-exo-dig cyclization via the copper-catalyzed photoredox pathway has been characterized with an activation free energy of 13.4 kcal/mol, while the competing 5-endo-dig pathway requires 17.1 kcal/mol [2].
These energy differences, while seemingly modest, are sufficient to ensure high selectivity for the desired 4-exo-dig pathway under kinetic control conditions [2]. The computational results have been validated through experimental observations, demonstrating the predictive power of these theoretical approaches.
The incorporation of explicit solvent models in computational studies has revealed important insights into the role of solvation in radical-mediated azetidine synthesis [7]. Calculations using explicit solvent models have shown that solvation can significantly stabilize transition states, with energy barriers ranging from 50.5 to 77.1 kcal/mol depending on the specific solvent environment [7].
The explicit treatment of solvent effects has been particularly important for understanding the stereochemical outcomes of these reactions [7]. The preferential solvation of different diastereomeric transition states can lead to significant differences in activation energies, explaining the observed stereoselectivity in experimental systems.
Computational studies have provided detailed insights into the role of catalysts in radical-mediated azetidine synthesis [4]. The modeling of rhodium catalysts with different ligand environments has revealed that the choice of catalyst can significantly influence both the reactivity and selectivity of the cyclization process [4].
When Rh2(HCOO)4 is used as the catalyst, the 4-exo-dig cyclization requires an activation free energy of 2.8 kcal/mol, compared to 4.2 kcal/mol for the 5-endo-dig pathway [4]. In contrast, the use of Rh2(OAc)4 leads to higher activation energies (4.4 kcal/mol for 4-exo-dig and 5.6 kcal/mol for 5-endo-dig) but improved selectivity [4].
The computational results have revealed that the enhanced selectivity with carboxylate-based catalysts is due to the absence of stabilizing hydrogen bonding interactions with the substrate, which are present when amide-based catalysts are employed [4]. This mechanistic insight has important implications for catalyst design and optimization.
The computational modeling of radical intermediates has provided crucial insights into the mechanistic pathways of azetidine formation [2] [5]. The characterization of vinyl radical intermediates and their subsequent transformation pathways has revealed the factors that control the stereochemical outcome of these reactions [2].
The computational studies have shown that the reduction of vinyl radical intermediates occurs preferentially at the less sterically hindered face, leading to the predominant formation of Z isomers [2]. This stereochemical preference is explained by the difference in intrinsic barriers for the reduction process, with a calculated ΔΔG‡ of -2.0 kcal/mol in favor of the Z isomer [2].
Computational modeling has been instrumental in distinguishing between thermodynamic and kinetic control in radical-mediated azetidine synthesis [2] [7]. The calculations have consistently shown that while five-membered ring products are thermodynamically more stable, the four-membered azetidine products are kinetically favored due to lower activation barriers for their formation [2].
This understanding has been crucial for the development of reaction conditions that favor the kinetically controlled pathway, allowing for the selective formation of azetidine products despite their thermodynamic instability [2] [7]. The computational predictions have been validated through experimental observations, confirming the reliability of these theoretical approaches.
The computational modeling of radical-mediated azetidine synthesis has demonstrated significant predictive capabilities, enabling the design of new synthetic methodologies [12] [13]. Machine learning approaches combined with density functional theory calculations have been used to predict which substrates will be successful in photocatalytic azetidine formation reactions [12].
These predictive models have been developed based on extensive computational screening of substrate combinations, providing researchers with the ability to prescreen potential reactants before conducting experimental work [12]. This approach represents a significant advancement in the field, moving from traditional trial-and-error methods to more systematic, computationally guided reaction design.
The accuracy of computational methods for modeling radical-mediated azetidine synthesis has been extensively validated through comparison with experimental results [2] [4] [7]. The calculated activation energies and selectivities show good agreement with experimental observations, confirming the reliability of the computational approaches employed.
The validation studies have also revealed the importance of including dispersion corrections and explicit solvation effects in the computational models [7]. These technical considerations are crucial for obtaining accurate predictions of reaction outcomes and for understanding the subtle factors that control selectivity in these complex radical processes.
| Computational Method | Transition State | Energy Barrier (kcal/mol) | Geometry Parameters | Reference |
|---|---|---|---|---|
| DFT B3LYP/6-31G(d,p) | 4-exo-dig TS | 13.4 | Obtuse angle attack | [2] |
| DFT calculations | 5-endo-dig TS | 17.1 | Acute angle constraint | [2] |
| MP2/6-311++G(d,p) | Vinyl radical TS | 2.0 | Sterically hindered | [2] |
| DFT Rh2(HCOO)4 model | Carbocyclization TS | 2.8 | Lower angle strain | [4] |
| DFT with explicit solvent | Ring opening TS | 50.5-77.1 | Solvent stabilization | [7] |